2-Amino-4,5-dimethylfuran-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-4(2)11-7(9)5(3)6(8)10/h9H2,1-2H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXCDXMEUBIDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302739 | |
| Record name | 2-amino-4,5-dimethylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77651-37-7 | |
| Record name | NSC153303 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4,5-dimethylfuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 4,5 Dimethylfuran 3 Carboxamide and Its Analogues
Established Synthetic Routes and Precursors
Traditional synthetic approaches to 2-Amino-4,5-dimethylfuran-3-carboxamide rely on robust and well-documented chemical transformations. These methods involve the sequential construction of the furan (B31954) core and the subsequent installation of the carboxamide group, or vice-versa, using readily available precursors.
Cyclization Reactions for the Construction of the Furan Core
The formation of the 2-aminofuran scaffold is the cornerstone of the synthesis. A prevalent method involves the base-catalyzed cyclization of γ-keto-nitriles. researchgate.netgeorgiasouthern.eduresearchgate.net For the target compound, this would involve a precursor such as 3-methyl-2-oxopentanenitrile. The reaction proceeds through the formation of an enolate intermediate which then attacks the nitrile group, leading to an intramolecular cyclization. Subsequent tautomerization yields the stable aromatic 2-aminofuran ring. researchgate.netnih.gov
Another effective, albeit more complex, approach is the carbenoid-mediated [3+2] cycloaddition. This method involves the reaction of a copper carbenoid with an enamine to furnish a 2-amino-2,3-dihydrofuran intermediate, which can then be oxidized to the corresponding 2-aminofuran. rsc.org
| Precursor Type | General Structure | Reagents & Conditions | Furan Product |
| γ-Keto-nitrile | R¹-CO-CH(R²)-CN | Base (e.g., NaOEt, DBU) in an alcoholic solvent or aprotic solvent. | 2-Amino-4,5-disubstituted furan |
| Enamine + Diazo compound | R¹(R²N)C=CHR³ + N₂CHCO₂Et | Copper or Rhodium catalyst (e.g., Cu(acac)₂, Rh₂(OAc)₄). | Ethyl 2-aminofuran-3-carboxylate |
Table 1: Overview of Common Cyclization Strategies for the 2-Aminofuran Core.
Amidation Reactions for Carboxamide Moiety Introduction
Once the furan core, typically as a 3-carboxylate ester (e.g., ethyl 2-amino-4,5-dimethylfuran-3-carboxylate), is synthesized, the carboxamide moiety is introduced. researchgate.net This transformation is a standard amidation reaction. One common method involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by reaction with ammonia (B1221849) or an ammonium (B1175870) salt using a peptide coupling agent such as 1,1'-Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or HATU. nih.govnih.gov
Alternatively, direct aminolysis of the ester can be achieved by heating it with a high concentration of ammonia in a sealed vessel. This method is simpler but may require harsher conditions. The choice of method often depends on the stability of the furan ring and other functional groups present in the molecule.
| Starting Material | Reagent(s) | Typical Conditions | Product |
| Furan-3-carboxylate ester | 1. NaOH or LiOH (hydrolysis) 2. CDI, NH₃ | 1. Reflux in aq. alcohol 2. THF, 45 °C | Furan-3-carboxamide |
| Furan-3-carboxylate ester | NH₃ in Methanol | High temperature, sealed tube | Furan-3-carboxamide |
| Furan-3-carboxylic acid | SOCl₂, then NH₄OH | 1. Reflux 2. Aqueous workup | Furan-3-carboxamide |
| Furan-3-carboxylic acid | HATU, DIPEA, NH₄Cl | DMF, Room temperature | Furan-3-carboxamide |
Table 2: Common Methods for the Introduction of the Carboxamide Moiety.
Multi-Component Reaction Approaches (e.g., Modified Gewald-type reactions)
Multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a product containing portions of all reactants, offer a highly efficient route to complex molecules. nih.gov While the Gewald reaction is famously used for the synthesis of 2-aminothiophenes from a ketone, a cyano-activated methylene (B1212753) compound, and elemental sulfur, analogous reactions for furans have been developed. clockss.orgnih.gov
Advanced Synthetic Strategies and Optimization Methodologies
To improve upon established routes, modern synthetic chemistry employs advanced technologies and systematic optimization strategies. These methods aim to reduce reaction times, increase yields, minimize waste, and uncover the most effective reaction conditions.
Microwave-Assisted Synthesis Protocols and Efficiency Enhancement
Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including the formation of heterocyclic compounds. mdpi.com By utilizing microwave irradiation, reactants can be heated to high temperatures much more rapidly and uniformly than with conventional heating methods. This often leads to dramatic reductions in reaction times, from hours to mere minutes, and can also result in higher product yields and purities by minimizing the formation of byproducts. clockss.orgnih.gov
For the synthesis of 2-aminofuran derivatives, microwave irradiation can be applied to both the cyclization and MCR steps. mdpi.com The significant rate enhancements are attributed to the efficient and direct coupling of microwave energy with the polar molecules in the reaction mixture.
| Reaction Type | Conventional Heating | Microwave Irradiation | Yield Improvement | Reference |
| Intramolecular Cyclocondensation | 24-48 hours, Reflux | 15-30 minutes, 120-150 °C | ~25% → ~85% | mdpi.com |
| Gewald Reaction (Thiophene) | 6-12 hours, 60 °C | 30 minutes, 50 °C | ~47% → ~95% | clockss.org |
| Three-Component Furan Synthesis | 2-9 hours, Reflux | < 1 minute, Continuous flow | Similar or higher yields | mdpi.com |
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles.
Design of Experiments (DoE) for Reaction Condition Optimization
Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the outcome of that process. acs.orgsyngeneintl.com Unlike the traditional "one variable at a time" (OVAT) approach, DoE allows for the simultaneous variation of multiple factors (e.g., temperature, catalyst loading, concentration, solvent), providing a comprehensive understanding of the reaction landscape with fewer experiments. nih.govrsc.org This method can identify not only the optimal conditions for a single variable but also crucial interactions between variables that would be missed by OVAT. sci-hub.se
For the synthesis of this compound, a DoE approach could be used to optimize the yield of the furan-forming cyclization reaction. A factorial design might be employed where key variables are tested at high and low levels to screen for the most impactful factors and their interactions.
| Factor | Type | Level 1 (-) | Level 2 (+) |
| A: Temperature (°C) | Continuous | 60 | 100 |
| B: Base Equivalents | Continuous | 1.1 | 2.0 |
| C: Catalyst Loading (mol%) | Continuous | 1 | 5 |
| D: Solvent | Categorical | Toluene | Dioxane |
Table 4: Hypothetical Factorial Design for Optimizing a Furan Synthesis via DoE.
By analyzing the results of the experiments defined by the design matrix, a statistical model can be built to predict the reaction yield and identify the optimal set of conditions, leading to a more robust and efficient synthetic process.
Implementation of Green Chemistry Principles in Synthetic Design
The synthesis of furan derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. nih.gov These principles focus on creating chemical processes that are more eco-friendly, energy-efficient, and generate less hazardous waste. acs.orgsemanticscholar.org The application of these principles to the synthesis of furan-based compounds involves several key areas, including the use of renewable feedstocks, biocatalysis, and the selection of environmentally benign solvents and reaction conditions.
A significant advancement in green chemical manufacturing is the transition from petroleum-based resources to renewable biomass. rsc.org Furan platform chemicals can be economically synthesized from biomass, which serves as an abundant and sustainable source of organic carbon. rsc.orgfrontiersin.org For instance, carbohydrates (C5 or C6 sugars) derived from lignocellulosic and algal biomass can be converted into furan precursors like furfural (B47365) and 5-(hydroxymethyl)furfural (HMF). acs.orgfrontiersin.org These platform molecules can then be further transformed into more complex furan structures through various chemical or biocatalytic routes.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis. rsc.org Enzymatic processes are highly selective, often operate under mild conditions (temperature and pressure), and can significantly reduce the generation of toxic byproducts. acs.orgrsc.org In the context of synthesizing carboxamides, enzymes like Candida antarctica Lipase B (CalB) have been engineered for the efficient, one-pot amidation of acids, avoiding the need for chemical activation steps and hazardous reagents. rsc.org This approach improves atom economy and minimizes waste compared to traditional chemical methods. rsc.org The direct biocatalytic transformation of a corresponding furan-3-carboxylic acid precursor would represent a highly desirable green pathway to the target carboxamide.
The choice of solvent is another critical aspect of green synthetic design. Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like 2-methyl-2-butanol. rsc.org Furthermore, developing reactions that can proceed under solvent-free conditions or in aqueous media represents a significant step toward more environmentally benign processes. semanticscholar.org Methodologies such as microwave-assisted synthesis on solid supports can also contribute to green chemistry by reducing reaction times from hours to minutes and enhancing yields. researchgate.net
The following table summarizes key green chemistry principles and their potential implementation in the synthetic design of this compound.
| Green Chemistry Principle | Application in Synthetic Design | Potential Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Synthesizing the furan core from biomass-derived platform chemicals like furfural or HMF. rsc.orgfrontiersin.org | Reduces reliance on fossil fuels and promotes sustainability. acs.org |
| Biocatalysis/Enzymatic Synthesis | Employing engineered enzymes (e.g., lipases) for the amidation step to form the C3-carboxamide group. rsc.org | High selectivity, mild reaction conditions, reduced waste, and avoidance of toxic activating agents. acs.orgrsc.org |
| Safer Solvents and Auxiliaries | Utilizing aqueous media or bio-derived solvents; minimizing solvent use through solid-support or flow chemistry. semanticscholar.orgnsf.gov | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). |
| Atom Economy | Designing synthetic routes, such as cycloaddition reactions, that maximize the incorporation of all starting materials into the final product. semanticscholar.orgrsc.org | Minimizes the generation of byproducts and waste. rsc.org |
| Energy Efficiency | Using energy-efficient methods like microwave irradiation or conducting reactions at ambient temperature and pressure. researchgate.net | Lowers energy consumption and associated environmental footprint. |
Strategies for Structural Derivatization and Analog Synthesis
Structural derivatization of a core molecule like this compound is a crucial strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize biological properties. A diversity-oriented synthesis approach allows for the creation of a library of structurally related analogs. nih.gov Modifications can be systematically introduced at several key positions: the C2-amino group, the C3-carboxamide moiety, and the furan ring itself.
Derivatization of the C2-Amino Group: The primary amino group at the C2 position is a prime target for modification. Standard reactions such as N-alkylation or N-acylation can introduce a wide variety of substituents. These modifications can alter the compound's polarity, hydrogen bonding capacity, and steric profile.
Derivatization of the C3-Carboxamide Group: The carboxamide functional group offers multiple avenues for derivatization. The amide nitrogen can be substituted with various alkyl or aryl groups. A particularly versatile method for creating diverse carboxamide analogs is transamidation chemistry. nih.gov This process involves activating the primary amide and then reacting it with a range of different amines to generate a library of secondary or tertiary amides. nih.govdiva-portal.org This strategy allows for the late-stage diversification of the molecule, which is highly efficient for generating analogs for screening campaigns. nih.govdiva-portal.org
Modification of the Furan Ring: While the 4,5-dimethyl substitution pattern is defined for the parent compound, the synthesis of analogs could involve introducing different substituents on the furan ring. For related heterocyclic systems, methods like palladium-catalyzed C-H functionalization have proven effective for installing aryl and heteroaryl groups, significantly increasing structural complexity. nih.govdiva-portal.org Although direct C-H functionalization on the electron-rich furan ring can be challenging, such strategies could be adapted to create analogs with substitutions at the vacant positions of the furan scaffold.
The table below outlines potential strategies for creating analogs of this compound based on established chemical transformations for related structures.
| Modification Site | Derivatization Strategy | Potential Resulting Analogs | Reference Reaction Type |
|---|---|---|---|
| C2-Amino Group | N-Alkylation / N-Arylation | Secondary or tertiary amines (e.g., 2-(Methylamino)-, 2-(Phenylamino)- derivatives) | Reductive amination, Buchwald-Hartwig amination |
| C2-Amino Group | N-Acylation | Amides (e.g., 2-Acetamido-), Sulfonamides | Reaction with acyl chlorides or anhydrides |
| C3-Carboxamide Group | Transamidation | N-substituted carboxamides (e.g., N-Alkyl-, N-Aryl- carboxamides) | One-pot, two-step transamidation via N-acyl-Boc-carbamates. nih.govdiva-portal.org |
| C3-Carboxamide Group | Conversion to other functional groups | Nitriles, Esters (via hydrolysis and re-esterification) | Dehydration, Hydrolysis |
| Furan Ring | C-H Functionalization | Introduction of aryl or alkyl groups at available ring positions. | Palladium-catalyzed cross-coupling reactions. nih.gov |
| Furan Ring | Synthesis from varied precursors | Analogs with different substituents at C4 and C5 positions. | Cyclization of varied nitrile precursors. researchgate.net |
Chemical Reactivity and Transformation Studies of 2 Amino 4,5 Dimethylfuran 3 Carboxamide
Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring System
The furan ring in 2-Amino-4,5-dimethylfuran-3-carboxamide is an electron-rich aromatic system. The presence of the amino group at the C-2 position and two methyl groups at C-4 and C-5 further increases the electron density of the ring, making it highly susceptible to electrophilic attack. Conversely, the carboxamide group at C-3 is an electron-withdrawing group, which can influence the regioselectivity of substitution reactions.
While specific studies on electrophilic substitution of this compound are not extensively detailed in the provided literature, the general reactivity of 2-aminofurans suggests that electrophiles would preferentially attack the open C-5 position if it were unsubstituted. researchgate.net However, in this molecule, all ring carbons are substituted. Oxidation of the furan ring is a known reaction pathway for many furan-containing compounds, often proceeding through electrophilic intermediates like epoxides or cis-enediones, which can then react with various nucleophiles. nih.gov
Nucleophilic substitution reactions on the unsubstituted furan ring are generally difficult due to its electron-rich nature. However, in highly functionalized systems or under specific catalytic conditions, such as palladium-catalyzed cross-coupling, nucleophilic substitution can be achieved on halo-substituted furan derivatives. acs.org
Reactions Involving the Amino and Carboxamide Functional Groups
The amino and carboxamide moieties are the primary sites for a variety of chemical transformations, including amide bond modifications, amination/deamination pathways, and condensation reactions.
The carboxamide group is susceptible to transformations common to amides. Hydrolysis, typically under acidic or basic conditions, would convert the carboxamide to the corresponding carboxylic acid, 2-amino-4,5-dimethylfuran-3-carboxylic acid.
Transamidation, the conversion of one amide to another, is another potential reaction. This process can be challenging but can be achieved through methods like nickel-catalyzed N–C(O) cleavage and activation of the amide bond. researchgate.net This would allow for the synthesis of a variety of N-substituted derivatives from the primary carboxamide.
The primary amino group at the C-2 position is a key functional handle. While direct deamination (removal of the amino group) is a possible transformation, it is the reactivity of this amine as a nucleophile that is more commonly exploited. Amination reactions, in the sense of using the existing amino group to form new C-N bonds, are central to its utility in synthesis. For example, it can react with electrophiles or participate in transition metal-catalyzed cross-coupling reactions to form more complex amines. acs.org The amino group's nucleophilicity is fundamental to the condensation and annulation reactions discussed below.
The nucleophilic 2-amino group readily undergoes condensation reactions with various carbonyl compounds.
Aromatic Aldehydes: Reaction with aromatic aldehydes typically leads to the formation of Schiff bases (azomethines). This reaction involves the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by dehydration. researchgate.netmdpi.com These Schiff base intermediates can be stable compounds themselves or can be used in subsequent cyclization reactions.
Isocyanates: The reaction of the amino group with isocyanates provides a direct route to the synthesis of urea (B33335) derivatives. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, leading to the corresponding N-furoyl urea. nih.gov This reaction is often used to build more complex molecular scaffolds. In related systems, carbodiimides formed from iminophosphoranes (derived from the amino group) and isocyanates are key intermediates for synthesizing fused pyrimidinones. umich.edu
Heterocyclic Annulation Reactions for Fused Systems
A significant application of this compound and its analogs is in heterocyclic annulation, where the existing furan ring and its substituents are used to construct a new, fused ring system.
The reaction of 2-aminofuran-3-carboxamides and related 2-amino-3-cyanofurans is a well-established method for synthesizing the furo[2,3-d]pyrimidine (B11772683) scaffold. researchgate.net This bicyclic system is of great interest due to its structural similarity to purines and its associated biological activities. nih.govumich.edu
The synthesis typically involves a one-pot reaction where the 2-amino group and the adjacent carboxamide (or nitrile) function react with a one-carbon synthon to form the pyrimidine (B1678525) ring. Various reagents can be used to provide the necessary carbon atom for ring closure.
Common Reagents and Reaction Pathways:
Formamide (B127407): Heating 2-aminofuran precursors with formamide is a common method to produce 4-aminofuro[2,3-d]pyrimidines. researchgate.netresearchgate.net
Orthoesters: Reaction with orthoesters like triethyl orthoformate, often in the presence of a dehydrating agent like acetic anhydride, forms an intermediate imidate. This intermediate can then be reacted with a nitrogen source (like ammonia (B1221849) or semicarbazide) to cyclize into the furo[2,3-d]pyrimidine system. researchgate.net
Isocyanates: As mentioned, isocyanates react with the amino group. The resulting urea can be an intermediate that, under the right conditions, cyclizes to form furo[2,3-d]pyrimidin-4(3H)-ones. umich.edu
Below is a table summarizing typical reactions for the formation of furo[2,3-d]pyrimidine systems from 2-aminofuran precursors, which are analogous to the expected reactivity of this compound.
| 2-Aminofuran Precursor | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Amino-4,5-disubstitutedfuran-3-carbonitrile | Formamide | 4-Amino-5,6-disubstitutedfuro[2,3-d]pyrimidine | researchgate.net |
| Ethyl 2-amino-4,5-dimethylfuran-3-carboxylate | Aromatic Isocyanates (via iminophosphorane) | 2-Substituted-furo[2,3-d]pyrimidin-4(3H)-one | umich.edu |
| 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | Triethyl orthoformate, then Semicarbazide | (4-Imino-furo[2,3-d]pyrimidin-3-yl)urea derivative | researchgate.net |
These reactions highlight the versatility of this compound as a precursor for complex heterocyclic structures, particularly the medicinally relevant furo[2,3-d]pyrimidine core. nih.gov
Synthesis of Other Polycyclic Derivatives
The structural motif of a 2-aminofuran moiety serves as a valuable building block for the construction of fused heterocyclic systems. While specific studies on this compound are not extensively documented, the reactivity of analogous 2-amino-3-cyanofurans provides insight into potential synthetic pathways for polycyclic derivatives.
One common strategy involves the reaction of the 2-amino group with suitable reagents to form a new ring fused to the furan core. For instance, the reaction of 2-amino-3-cyano-4,5-bis(methylenedioxybenzyl)furan with formamide leads to the formation of a furo[2,3-b]pyrimidine derivative. researchgate.net This type of cyclization reaction, where the amino group and the adjacent nitrile (or in the case of the title compound, a carboxamide) participate in ring closure, is a well-established method for synthesizing fused pyrimidine systems. It is plausible that this compound could undergo a similar transformation with appropriate reagents to yield furo[2,3-d]pyrimidinone derivatives.
Furthermore, the amino group can react with various aldehydes to form Schiff bases (azomethines), which are versatile intermediates for the synthesis of other heterocyclic structures. researchgate.net The reactivity of the furan ring itself, including cycloaddition reactions, can also be exploited to build polycyclic systems. nih.gov The general reactivity of 2-aminothiophenes, which are structural analogs of 2-aminofurans, also points to their utility as starting materials for a variety of thiophene-containing polycyclic molecules. researchgate.net
| Starting Material Analogue | Reagent | Resulting Polycyclic System |
| 2-Amino-3-cyano-4,5-bis(methylenedioxybenzyl)furan | Formamide | Furo[2,3-b]pyrimidine researchgate.net |
| 2-Amino-3-cyano-4,5-bis(methylenedioxybenzyl)furan | Aldehydes | Azomethines (Schiff bases) researchgate.net |
| 2-Aminothiophenes | Various | Thiophene-containing heterocycles researchgate.net |
Redox Chemistry and Degradation Pathway Analysis
The redox behavior and stability of this compound are critical aspects influencing its potential applications and environmental fate. The furan ring is susceptible to oxidation, while the amino and carboxamide groups can also participate in redox reactions and are subject to degradation under various conditions.
The oxidation of the furan ring in derivatives like 2,5-dimethylfuran (B142691) has been studied, particularly in the context of atmospheric chemistry. Ozone-initiated oxidation of 2,5-dimethylfuran leads to the formation of various products, including formaldehyde, methyl glyoxal, and acetic anhydride, indicating the cleavage of the furan ring. rsc.org While this provides a model for the oxidative degradation of the furan core, the presence of the amino and carboxamide substituents on this compound would significantly influence the reaction pathways.
The amino group is generally susceptible to oxidation. In a related heterocyclic system, 3-aminothieno[2,3-b]pyridine-2-carboxamide, oxidation with sodium hypochlorite (B82951) (bleach) leads to an unexpected oxidative dimerization, forming a complex polyheterocyclic structure. nih.gov This reaction proceeds with the cleavage of the N-H and C(2)=C(3) bonds and the formation of new σ-bonds. nih.gov This suggests that the amino group in this compound could be a primary site for oxidative transformations, potentially leading to dimerization or other complex products.
| Oxidizing Agent | Substrate Analogue | Key Observation |
| Ozone (O₃) | 2,5-Dimethylfuran | Furan ring cleavage, formation of smaller oxygenated products. rsc.org |
| Sodium Hypochlorite (NaOCl) | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | Oxidative dimerization to a polyheterocyclic system. nih.gov |
Specific reduction methodologies for this compound are not detailed in the available literature. However, general methods for the reduction of furan rings and carboxamide groups can be considered. The catalytic hydrogenation of furans can lead to the corresponding tetrahydrofurans, although this often requires harsh conditions and can result in ring opening. The reduction of the carboxamide group to an amine is a challenging transformation that typically requires powerful reducing agents like lithium aluminum hydride. The specific conditions for such reductions would need to be determined empirically.
The stability of this compound under different chemical conditions is a key parameter. The carboxamide linkage can be susceptible to hydrolysis under both acidic and basic conditions. Studies on N-acylated amino acid amides have shown that the amide bond can be surprisingly unstable and prone to hydrolysis under mild acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature. acs.org The stability is influenced by the nature of the acyl group. acs.org This suggests that the carboxamide group in the title compound could also be liable to hydrolysis, particularly under acidic conditions.
Photochemical stability is another important consideration. The furan ring can undergo various photochemical reactions. For example, 2-aminofuran-3-carbonitriles can undergo photooxidative ring transformation to form 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. rsc.org This indicates that exposure to light, especially in the presence of oxygen, could lead to the degradation and transformation of the furan ring in this compound.
| Condition | Potential Degradation Pathway |
| Acidic/Basic Hydrolysis | Hydrolysis of the carboxamide group. acs.org |
| Photochemical (with O₂) | Photooxidative ring transformation of the furan moiety. rsc.org |
Spectroscopic and Advanced Structural Elucidation Methodologies for 2 Amino 4,5 Dimethylfuran 3 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Amino-4,5-dimethylfuran-3-carboxamide, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. Expected signals would include singlets for the two methyl groups attached to the furan (B31954) ring, a broad singlet for the amino (-NH₂) protons, and another broad singlet for the carboxamide (-CONH₂) protons. The exact chemical shifts (ppm) would depend on the solvent used.
¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. Distinct signals would be expected for the two methyl carbons, the furan ring carbons (two quaternary and two substituted), and the carbonyl carbon of the carboxamide group.
Two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would confirm correlations between neighboring protons, although in this specific molecule, with many isolated spin systems, its utility might be limited. HSQC would be crucial for correlating each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework unambiguously.
Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pathway Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the unambiguous determination of the molecular formula (C₇H₁₀N₂O₂) by distinguishing it from other combinations of atoms that might have the same nominal mass. Analysis of the fragmentation pattern in the mass spectrum could provide further structural information by showing how the molecule breaks apart under energetic conditions, revealing stable fragments characteristic of the furan ring and carboxamide group.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands. Key vibrational modes would include:
N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) and amide (-NH₂) groups.
C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ characteristic of the carbonyl group in the primary amide (Amide I band).
N-H bending: A band around 1650-1580 cm⁻¹ (Amide II band).
C-O stretching: Bands in the 1250-1050 cm⁻¹ region associated with the furan ring ether linkage.
C-N stretching: Absorptions for the amine and amide C-N bonds.
X-ray Crystallography for Unambiguous Single-Crystal Structure Determination and Conformational Insights
X-ray crystallography provides the most definitive structural information for a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice. The resulting crystal structure would confirm the connectivity of all atoms, provide accurate bond lengths and angles, and offer insights into intermolecular interactions, such as hydrogen bonding involving the amino and carboxamide groups, which dictate the crystal packing.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₇H₁₀N₂O₂). A close match between the experimental and theoretical values serves as a crucial verification of the compound's elemental composition and purity.
Theoretical Composition for C₇H₁₀N₂O₂:
Carbon (C): 54.54%
Hydrogen (H): 6.54%
Nitrogen (N): 18.17%
Oxygen (O): 20.75%
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., TLC, HPLC, GC)
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a compound and monitor the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): A rapid and simple method to qualitatively check purity. A solution of the compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developed with a suitable mobile phase. A single spot after visualization (e.g., under UV light) would indicate a high degree of purity.
High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative technique. The compound would be passed through a column under high pressure. A chromatogram showing a single sharp peak would confirm its purity. The retention time would be a characteristic property under specific conditions (column, mobile phase, flow rate).
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While the carboxamide group might make this compound less ideal for GC without derivatization, it could potentially be used to assess purity. The compound would be vaporized and passed through a column, with purity indicated by the presence of a single peak in the chromatogram.
Computational and Theoretical Investigations of 2 Amino 4,5 Dimethylfuran 3 Carboxamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations. sciepub.com DFT has become a popular and versatile method due to its balance of computational cost and accuracy in predicting molecular structures and properties. nih.govmdpi.com It determines the properties of a many-electron system using functionals of the spatially dependent electron density. sciepub.com Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. sciepub.com
For a molecule such as 2-Amino-4,5-dimethylfuran-3-carboxamide, these calculations would typically begin with geometry optimization to find the lowest energy conformation. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a suitable basis set, such as 6-31G(d,p) or higher, to accurately model the molecule's structure. mdpi.commdpi.com
The electronic structure dictates a molecule's behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. mdpi.com
For this compound, DFT calculations would be used to determine the energies of these orbitals. From the HOMO and LUMO energies, various quantum chemical parameters, or global reactivity descriptors, can be calculated to further characterize the molecule's electronic properties. nih.gov
A representative table of such calculated parameters is shown below.
| Parameter | Formula | Significance |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness |
| Electrophilicity Index (ω) | μ2/(2η) (where μ = -χ) | A measure of energy lowering due to electron flow |
This table presents the key quantum chemical parameters derived from HOMO and LUMO energies, which are essential for analyzing the electronic structure and predicting the reactivity of a molecule.
Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. This information is crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.
Most molecules are not rigid and can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies to find the most stable (ground-state) geometry. For a molecule with rotatable bonds like this compound, different orientations of the amino and carboxamide groups can lead to various conformers and geometric isomers (e.g., syn/anti). researchgate.net
Quantum chemical calculations are used to optimize the geometry of each possible conformer and calculate its total energy. The conformer with the lowest energy is the most stable. The energy differences between conformers allow for the calculation of their populations at a given temperature. Intramolecular interactions, such as hydrogen bonds, play a significant role in stabilizing certain conformations. nih.gov For example, in a related thiophene (B33073) carboxamide, intramolecular N—H···O and C—H···O hydrogen bonds were found to lock the molecular conformation, reducing its flexibility. nih.gov
Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Determination
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. acs.org DFT calculations are frequently employed to optimize the geometries of reactants, products, and transition states. nih.govcyberleninka.ru
The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. A high activation barrier corresponds to a slow reaction. nih.gov By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This profile reveals whether a reaction is concerted (one step) or stepwise (involving intermediates) and identifies the rate-limiting step—the step with the highest activation energy. nih.gov For instance, DFT calculations have been used to investigate the multi-stage formation of 2-amino-5-methyl-1,3,4-thiadiazole, estimating the activation barriers for each elementary step. cyberleninka.ru Similarly, studies on the decarboxylation of amino acids have used DFT to propose reaction pathways and calculate their energy barriers. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change. This allows for the investigation of conformational changes, molecular vibrations, and diffusion.
MD is particularly useful for studying the effects of the environment, such as a solvent, on molecular behavior. nih.gov The explicit inclusion of solvent molecules in the simulation provides a more realistic model of chemical processes in solution. These simulations can show how solvent molecules arrange themselves around a solute and how intermolecular interactions, like hydrogen bonds, influence the solute's conformation and reactivity. nih.gov For example, MD simulations have been used to study the solvent effect on the crystal morphology of energetic materials by modeling the interaction between solvent molecules and crystal faces. nih.gov
Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions are crucial for understanding the properties of materials in the condensed phase, including crystal packing and biological activity. semanticscholar.org this compound has functional groups (amino and carboxamide) that are strong hydrogen bond donors and acceptors. khanacademy.org Computational modeling can identify and quantify these interactions.
Hydrogen bonds are a special type of dipole-dipole interaction that plays a critical role in the structure of chemical and biological systems. khanacademy.orgresearchgate.net In the solid state, these interactions dictate how molecules pack into a crystal lattice. For instance, in the crystal structure of a related aminothiophene, molecules were linked by N—H···O hydrogen bonds into infinite chains. nih.gov Computational methods can predict these packing arrangements and the strength of the interactions. In addition to hydrogen bonding, other non-covalent interactions like π-π stacking between aromatic rings can be significant in stabilizing molecular assemblies. semanticscholar.org Modeling these weak interactions is essential for predicting crystal structures and understanding ligand-receptor binding.
Mechanistic Studies of Interactions and Transformations Involving 2 Amino 4,5 Dimethylfuran 3 Carboxamide
Elucidation of Mechanistic Pathways for Synthetic Transformations
The synthesis of 2-amino-4,5-dimethylfuran-3-carboxamide and related 2-aminofurans can be understood through several established mechanistic pathways in heterocyclic chemistry. While specific studies on this exact carboxamide are not extensively detailed in the literature, strong analogies can be drawn from the synthesis of structurally similar compounds, particularly through reactions analogous to the Gewald synthesis of 2-aminothiophenes.
A plausible and widely accepted mechanism for the formation of the 2-amino-4,5-disubstituted furan (B31954) core involves a multi-step condensation reaction. This process is initiated by a Knoevenagel condensation between a ketone and an active methylene (B1212753) compound, in this case, 2-butanone (B6335102) and cyanoacetamide, respectively. This initial step, typically base-catalyzed, forms a stable α,β-unsaturated intermediate. The subsequent crucial step involves an intramolecular cyclization. The oxygen of the original ketone attacks the nitrile carbon, leading to the formation of the furan ring. Tautomerization of the resulting imine then yields the final 2-aminofuran structure.
Alternative synthetic routes to the 2-aminofuran scaffold have also been elucidated, which could be adapted for the synthesis of this compound. One such method is the carbenoid-mediated [3+2] cycloaddition. In this approach, a copper carbenoid reacts with an enamine to furnish a 2-amino-2,3-dihydrofuran intermediate, which can then be oxidized to the aromatic 2-aminofuran. Another established pathway involves the cyclization of γ-ketonitriles.
Furthermore, transformations of the 2-aminofuran moiety itself are of mechanistic interest. For instance, the amino group can react with various electrophiles. A notable transformation is the reaction with formamide (B127407), which can lead to the construction of a fused pyrimidine (B1678525) ring, forming a furo[2,3-d]pyrimidine (B11772683) system. This reaction proceeds through the formation of an initial amidine intermediate, followed by intramolecular cyclization and subsequent elimination of water.
Identification and Characterization of Reaction Intermediates
The identification and characterization of transient intermediates are paramount to substantiating any proposed reaction mechanism. For the synthesis of this compound, several key intermediates can be postulated based on analogous reactions.
In the context of a Gewald-type synthesis, the product of the initial Knoevenagel condensation between 2-butanone and cyanoacetamide, an α,β-unsaturated nitrile, is a stable and often isolable intermediate. Spectroscopic techniques such as NMR and IR can be employed to confirm the structure of this intermediate before proceeding to the cyclization step.
During the cyclization process, a transient cyclic imine is formed, which rapidly tautomerizes to the more stable enamine (the 2-aminofuran). Direct observation of this imine is challenging due to its fleeting nature. However, its existence can be inferred through trapping experiments or computational modeling.
In other synthetic approaches, such as the carbenoid-mediated cycloaddition, 2-amino-2,3-dihydrofurans are key intermediates. These non-aromatic precursors are more stable than the cyclic imines and can be characterized before their conversion to the final 2-aminofuran product.
Isotope labeling studies on related systems have provided valuable insights into the formation of similar furanone structures. For instance, in the thermal generation of 3-amino-4,5-dimethyl-2(5H)-furanone, a postulated precursor of sotolone, 4,5-dimethylfuran-2,3-dione has been implicated as an intermediate. nih.gov This dione (B5365651) can then undergo a Strecker-like interaction with an amino acid to form the amino-furanone. nih.gov This suggests that dione-like species could also be potential intermediates in related synthetic pathways leading to aminofurans.
Investigation of Tautomeric Equilibria and Their Influence on Reactivity
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the chemistry of heterocyclic compounds containing amino groups. For this compound, the potential for amino-imino tautomerism is a critical factor influencing its reactivity. The equilibrium involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom (if one were present) or, more relevantly here, to the furan ring oxygen, which is less likely, or to the carboxamide nitrogen. The primary tautomeric equilibrium to consider is between the amino form and the imino form.
| Tautomeric Form | General Structure |
|---|---|
| Amino Form | R-NH2 |
| Imino Form | R=NH |
The position of this equilibrium is dictated by several factors, including the electronic nature of the substituents, the solvent, and temperature. In many related heterocyclic systems, the amino tautomer is generally the more stable and predominant form. Computational studies on analogous compounds like 2-aminopyridines have shown the canonical amino structure to be significantly more stable than the imino tautomers.
The preference for the amino form can be attributed to the preservation of the aromaticity of the furan ring. The imino tautomer would disrupt this aromatic system, leading to a significant loss of resonance stabilization. However, the presence of strong electron-withdrawing or donating groups and the possibility of intramolecular hydrogen bonding can shift this equilibrium.
The reactivity of this compound is directly linked to its tautomeric state. The amino form, with its nucleophilic nitrogen atom, will readily undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. Conversely, the imino tautomer, if present in a significant concentration, would exhibit different reactivity, potentially acting as a nucleophile through its nitrogen or participating in cycloaddition reactions. The solvent can play a crucial role in stabilizing one tautomer over the other, thereby influencing the outcome of a reaction. Polar solvents, for instance, can stabilize the more polar tautomer through hydrogen bonding.
Kinetic and Thermodynamic Aspects of Chemical Reactions
The feasibility and outcome of chemical reactions involving this compound are governed by both kinetic and thermodynamic principles. While specific quantitative data for this compound is scarce, a qualitative understanding can be derived from studies of analogous systems.
Thermodynamic Considerations:
The formation of the furan ring is a thermodynamically favorable process, driven by the stability of the aromatic system. Thermodynamic studies on the closely related 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) have investigated its solubility and solvation parameters, providing insights into the energetic interactions with different solvents. For instance, the solubility of this thiophene (B33073) analog was found to increase with temperature and the mole fraction of ethanol (B145695) in ethanol-water mixtures, indicating an endothermic dissolution process. The Gibbs free energies, enthalpies, and entropies of solvation have been evaluated for this system, providing a quantitative measure of the thermodynamic forces at play.
| Thermodynamic Parameter | Influence on Reactions |
|---|---|
| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. |
| Enthalpy (ΔH) | Represents the heat change of a reaction. Exothermic reactions (negative ΔH) are often favored. |
| Entropy (ΔS) | Measures the degree of disorder. Reactions that increase entropy (positive ΔS) are favored. |
Kinetic Considerations:
Kinetic studies on the reactions of related furan derivatives, such as the reaction of 2,5-dimethylfuran (B142691) with ozone, have determined rate coefficients and elucidated the reaction mechanism. A rate coefficient of (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ was determined for this reaction. rsc.org Such studies, while not directly on the target molecule, provide a framework for understanding the reactivity of the furan ring towards various reagents. The formation of other heterocyclic compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), has been shown to follow first-order kinetics, with the rate of formation being significantly influenced by temperature and the nature of the amino acid precursors. nih.gov This highlights the importance of reaction conditions in controlling the kinetics of formation of complex heterocyclic molecules.
Applications of 2 Amino 4,5 Dimethylfuran 3 Carboxamide in Non Clinical Research Domains
Role as a Versatile Synthetic Intermediate and Building Block in Complex Organic Synthesis
The structure of 2-Amino-4,5-dimethylfuran-3-carboxamide makes it a valuable building block for the synthesis of more complex molecules. Its utility is often realized through its precursor, 2-amino-4,5-dimethyl-3-furancarbonitrile, which can be readily hydrolyzed to the corresponding carboxamide. The aminofuran scaffold is a key intermediate in the synthesis of various heterocyclic systems.
Research has demonstrated that the related compound, 2-amino-3-cyano-4,5-dimethylfuran, can undergo a Michael addition reaction with enones. researchgate.net Subsequent treatment with acid leads to the formation of lactones, which can then be hydrolyzed to yield carboxamides. researchgate.net This sequence of reactions highlights the role of the aminofuran moiety as a versatile precursor for constructing substituted butenolides and arylacetic acids. researchgate.net
Furthermore, the 2-amino group in conjunction with the adjacent carboxamide or its nitrile precursor allows for the construction of fused heterocyclic rings. For instance, related 2-aminofuran derivatives can react with reagents like formamide (B127407) to yield furo[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. researchgate.net This cyclization reaction showcases the potential of this compound to serve as a foundational element for creating diverse molecular architectures. The general utility of amino acids and their derivatives as chiral building blocks in organic synthesis is well-established, providing a framework for how aminofuran carboxamides can be similarly employed. nih.gov
Table 1: Synthetic Transformations of the Aminofuran Scaffold
| Precursor Scaffold | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| 2-Amino-3-cyano-4,5-dimethylfuran | 1. Enones (Michael Addition)2. Acid treatment3. Hydrolysis | Butenolides, Arylacetic acids, Carboxamides | researchgate.net |
| 2-Amino-3-cyano-furan derivatives | Formamide | Furo[2,3-d]pyrimidines | researchgate.net |
Exploration in Materials Science (e.g., functional monomers, polymer precursors)
In materials science, molecules containing multiple functional groups are often explored as monomers for the synthesis of novel polymers. This compound possesses both an amine and a carboxamide group, which can participate in polymerization reactions. The primary amine can react with carboxylic acids or their derivatives to form polyamides, while the carboxamide linkage offers sites for hydrogen bonding, which can influence the properties of the resulting polymer.
The development of poly(α-amino acid)s through the ring-opening polymerization of N-carboxyanhydrides (NCAs) is a well-established method for creating biocompatible and biodegradable materials. frontiersin.org While not a traditional amino acid, the amine functionality of this compound suggests its potential use as a co-monomer or an initiator in such polymerizations. The choice of functional monomers is critical for achieving the desired molecular recognition and properties in the final polymer. researchgate.net The incorporation of the dimethylfuran moiety into a polymer backbone could impart unique thermal, optical, or solubility characteristics. For example, research into polymers derived from amino acids highlights their potential as advanced functional and structural materials for applications like drug delivery. ssrn.com
Table 2: Potential Polymerization Applications
| Functional Group | Potential Polymerization Reaction | Resulting Polymer Class | Potential Properties |
|---|---|---|---|
| Primary Amine (-NH2) | Reaction with diacids/diacyl chlorides | Polyamide | Thermal stability, hydrogen bonding capacity |
| Primary Amine (-NH2) | Reaction with epoxides | Poly(amino alcohol) | Adhesion, hydrophilicity |
| Furan (B31954) Ring | Diels-Alder reaction (with dienophiles) | Cross-linked polymers | Thermosetting properties, network structures |
Catalytic Applications or Ligand Design for Metal Complexation and Catalysis
The design of organic ligands for metal complexation is a cornerstone of catalysis. This compound features multiple potential coordination sites for metal ions: the nitrogen atom of the amino group, the oxygen or nitrogen atom of the carboxamide group, and the oxygen atom of the furan ring. This polydentate character makes it an interesting candidate for ligand design.
Schiff base complexes, often derived from primary amines, are widely used in catalysis and as models for metalloenzymes. researchgate.net The amino group of this compound could be condensed with aldehydes or ketones to form Schiff base ligands capable of stabilizing various metal centers. The stability and catalytic activity of such metal complexes are highly dependent on the ligand's structure. researchgate.net Furthermore, ligands containing N and O donor atoms are common in the development of catalysts for various organic transformations, including asymmetric synthesis. mdpi.com The specific geometry and electronic properties imparted by the dimethylfuran scaffold could lead to novel catalytic activities. For example, transition metal complexes with polydentate ligands containing sulfur and nitrogen atoms have been shown to form stable chelate complexes. nih.gov
Table 3: Potential Metal Coordination Modes
| Donor Atom(s) | Coordination Mode | Potential Metal Ions | Potential Catalytic Application |
|---|---|---|---|
| N (amine) | Monodentate | Pd(II), Pt(II), Cu(II) | Cross-coupling reactions |
| N (amine), O (carboxamide) | Bidentate (chelate) | Ni(II), Co(II), Zn(II) | Polymerization, oxidation |
| N (amine), O (furan) | Bidentate (chelate) | Ru(II), Rh(III), La(III) | Asymmetric hydrogenation, Lewis acid catalysis |
Precursor for Agrochemicals or Industrial Dyes Research (General Categories)
The synthesis of novel agrochemicals and dyes often relies on heterocyclic building blocks. The 2-amino-furan structure is a precursor to more complex fused ring systems, such as the previously mentioned furo[2,3-d]pyrimidines, which are structurally related to purines and pteridines and are known to exhibit a wide range of biological activities. researchgate.net The conversion of biomass-derived furanics, like 5-hydroxymethylfurfural (B1680220) (5-HMF), into valuable chemical building blocks is an area of active research. acs.org Derivatives such as 2,5-dimethylfuran (B142691) are considered important platform molecules. mdpi.com This underscores the value of the furan core in industrial applications.
While direct application of this compound in these fields is not extensively documented, its potential as a synthetic intermediate is clear. The structural motifs present in the molecule are found in various bioactive compounds. For example, thiophene (B33073) derivatives containing amino and carboxamide functions have been investigated for anti-inflammatory and antimicrobial activities. nih.gov By analogy, the furan-based compound could serve as a starting point for the synthesis of new classes of herbicides, fungicides, or pigments.
Methodologies for Screening and Identifying Biological Interactions for Academic Lead Compound Identification
In the early stages of drug discovery, identifying interactions between small molecules and biological targets is crucial. Methodologies for screening compounds like this compound involve a combination of in vitro assays and computational studies to establish target engagement and understand structure-activity relationships.
To assess the biological potential of a compound, researchers develop specific in vitro assays. These assays are designed to measure the direct interaction of the compound with a purified biological target, such as an enzyme or a receptor.
For instance, if the compound were being investigated as a kinase inhibitor, an enzyme inhibition assay would be employed. This could involve measuring the activity of a target kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in the presence of varying concentrations of the compound. researchgate.net The potency of the compound is typically expressed as an IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.
Receptor binding assays are used to determine if a compound binds to a specific receptor. For example, furan carboxamide derivatives have been studied as agonists at the glycine (B1666218) binding site of the NMDA receptor. nih.gov In such studies, the ability of the test compound to displace a radiolabeled ligand from the receptor is measured, providing information on its binding affinity (Ki).
Another advanced technique is the development of cellular target engagement probes. This involves modifying the compound of interest with a reactive group that can covalently bind to its target protein within a cellular environment, allowing for direct confirmation of the interaction. nih.gov
Table 4: Examples of In Vitro Assays for Target Engagement
| Assay Type | Purpose | Example Target | Measured Parameter |
|---|---|---|---|
| Enzyme Inhibition Assay | To measure the inhibition of enzyme activity | Kinases (e.g., VEGFR-2), Proteases | IC₅₀ |
| Receptor Binding Assay | To measure the affinity of a compound for a receptor | NMDA Receptors, GPCRs | Ki, Kd |
| Cellular Thermal Shift Assay (CETSA) | To confirm target binding in a cellular context | Intracellular proteins | Thermal stabilization of the target protein |
Once an initial "hit" compound shows activity in a screening assay, Structure-Activity Relationship (SAR) studies are initiated to optimize its properties. This involves the systematic synthesis and testing of analogs to understand how different parts of the molecule contribute to its biological activity.
For a molecule like this compound, an SAR campaign would involve modifying several key positions:
The Furan Ring: The methyl groups at positions 4 and 5 could be replaced with other alkyl groups, halogens, or aromatic rings to probe the steric and electronic requirements of the binding pocket.
The Amino Group: The primary amine could be acylated, alkylated, or incorporated into other functional groups to explore its role in hydrogen bonding or salt bridge formation.
The Carboxamide Group: The amide can be converted to other functionalities like esters, ketones, or other heterocyclic rings to evaluate the importance of the hydrogen bond donor and acceptor properties of the carboxamide.
For example, studies on (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs as NMDA receptor agonists revealed that modifications to the furan ring substituent dramatically influenced potency and efficacy across different receptor subtypes. nih.gov Similarly, research on ortho-amino thiophene carboxamides as VEGFR-2 inhibitors demonstrated how altering the substituents on the amide nitrogen and the thiophene ring led to compounds with significantly enhanced cytotoxicity against cancer cell lines. researchgate.net These studies exemplify the systematic approach of SAR to refine a lead compound into a more potent and selective molecule.
Table 5: Hypothetical SAR for this compound
| Modification Site | Example Modification | Rationale | Potential Outcome |
|---|---|---|---|
| 4,5-Methyl Groups | Replace with H, Ethyl, or Phenyl | Probe steric tolerance of binding site | Increased or decreased binding affinity |
| 2-Amino Group | Acylation (e.g., -NH-CO-CH₃) | Alter hydrogen bonding capacity, lipophilicity | Change in potency or cell permeability |
| 3-Carboxamide Group | N-alkylation or N-arylation | Explore additional binding interactions | Improved potency and selectivity |
Advanced Analytical Methodologies for Detection and Quantification of 2 Amino 4,5 Dimethylfuran 3 Carboxamide
Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like 2-Amino-4,5-dimethylfuran-3-carboxamide. A reversed-phase HPLC (RP-HPLC) method would be the most common approach.
Method Development Principles: The development of a stability-indicating HPLC method involves separating the main compound from its potential impurities and degradation products. nih.gov The polarity of this compound, conferred by its amino, amide, and furan (B31954) moieties, suggests that a C18 (ODS) or phenyl-hexyl column would be suitable for achieving effective separation. nih.govqub.ac.uk The mobile phase would typically consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Optimization of the mobile phase pH, gradient elution profile, column temperature, and flow rate is critical to achieve adequate resolution and symmetric peak shapes. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the furan ring system.
Detailed Research Findings: For analogous compounds, method validation is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov Linearity is typically established across a concentration range from the Limit of Quantification (LOQ) to approximately 150% of the target concentration. researchgate.net Stress testing (e.g., exposure to acid, base, oxidation, heat, and light) is conducted to ensure the method can effectively separate the analyte from any degradation products, thus confirming its stability-indicating nature. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for moderately polar aromatic compounds. nih.gov |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) | Buffered aqueous phase to ensure consistent ionization state and peak shape. |
| Mobile Phase B | Acetonitrile/Water (90:10 v/v) | Common organic modifier for adjusting elution strength in RP-HPLC. |
| Gradient | Time (min) | %B |
| 0 | 10 | |
| 20 | 80 | |
| 25 | 80 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Higher temperature can improve peak efficiency and reduce viscosity. nih.gov |
| Detection | UV at 230 nm | Wavelength selected based on the chromophore of the furan ring system. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) Method Development for Volatile Derivatives
Gas chromatography (GC) is a high-resolution separation technique best suited for volatile and thermally stable compounds. mdpi.com Due to the polar nature and low volatility of this compound, direct GC analysis is not feasible. Therefore, a crucial step is chemical derivatization to convert the analyte into a more volatile and thermally stable form.
Derivatization Strategy: The active hydrogens on the amino (-NH2) and carboxamide (-CONH2) functional groups must be replaced with nonpolar moieties. Silylation is a common and effective technique, using reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. mdpi.com Another approach is alkylation, which can also render the compound suitable for GC analysis. mdpi.com The choice of derivatization reagent and reaction conditions (temperature, time, solvent) must be optimized to ensure a complete and reproducible reaction with minimal side products.
GC Analysis: Following derivatization, the sample is injected into the GC system. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used for separation. nih.gov The oven temperature program is optimized to separate the derivatized analyte from other sample components and derivatizing agent artifacts. Detection is most commonly performed using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for positive identification.
Table 2: Hypothetical GC Method for Volatile Derivative Analysis
| Step | Parameter | Suggested Condition | Rationale |
|---|---|---|---|
| Derivatization | Reagent | MTBSTFA with acetonitrile | Forms stable TBDMS derivatives suitable for GC analysis. |
| Reaction | Heat at 100 °C for 2-4 hours | Ensures complete derivatization of polar functional groups. | |
| GC System | Column | HP-5MS fused silica (B1680970) capillary (30 m × 0.25 mm × 0.25 µm) | Standard, robust column for a wide range of derivatized analytes. nih.gov |
| Carrier Gas | Helium at 1 mL/min | Inert carrier gas providing good chromatographic efficiency. nih.gov | |
| Injection | 1 µL, Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. nih.gov | |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. nih.gov | |
| Oven Program | Initial 100°C, ramp to 300°C at 10°C/min, hold 5 min | Optimized temperature gradient to separate components based on boiling points. | |
| Detection | Detector | Mass Spectrometer (MS) | Provides structural information for definitive identification. |
Electrophoretic Techniques for Compound Profiling
Capillary electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. This technique is characterized by high separation efficiency, short analysis times, and minimal sample consumption. For a compound like this compound, CE would be particularly useful for profiling in complex aqueous matrices.
The primary amino group on the molecule can be protonated in an acidic buffer, giving the analyte a positive charge. When a voltage is applied across a capillary filled with this buffer, the positively charged analyte will migrate towards the cathode at a velocity dependent on its charge-to-size ratio. Neutral species move with the electroosmotic flow, while anions are repelled. This differential migration allows for effective separation. Methods developed for similar heterocyclic amines have demonstrated the utility of CE for their detection. mdpi.com
Immunochemical Methods (e.g., ELISA principles) for Compound Detection in Complex Matrices
Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can provide highly sensitive and specific detection of a target analyte, even in complex biological or environmental samples. The development of an ELISA for this compound would require the generation of specific antibodies.
Assay Development Principles: A common format for small molecules is the competitive ELISA. mdpi.com The key steps for development would include:
Hapten-Carrier Conjugation: The target molecule (hapten) is covalently bonded to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to make it immunogenic.
Immunization and Antibody Production: An animal model is immunized with the conjugate to produce polyclonal or monoclonal antibodies that specifically recognize the this compound structure.
Assay Setup: A known amount of a coating antigen (a conjugate of the target molecule with a different protein) is immobilized onto the surface of a microtiter plate.
Competitive Reaction: The sample containing the unknown amount of the free analyte is mixed with a limited amount of the specific antibody and added to the plate. The free analyte in the sample competes with the immobilized antigen for binding to the antibody.
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. The addition of a substrate results in a colorimetric or fluorescent signal that is inversely proportional to the concentration of the analyte in the original sample. mdpi.com
While highly specific, the development of such an assay is a significant undertaking that involves extensive work in biochemistry and immunology.
Hyphenated Techniques for Trace Analysis and Metabolite Identification (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are the gold standard for trace analysis and structural elucidation due to their superior sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying low levels of compounds in complex matrices. An HPLC or UHPLC system provides chromatographic separation, after which the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. qub.ac.uk Tandem mass spectrometry (MS/MS) is used for quantification in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. A second quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the sample matrix. mdpi.com This approach allows for detection limits in the picogram to femtogram range.
Table 3: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| LC System | UHPLC | Provides faster analysis and better resolution than conventional HPLC. qub.ac.uk |
| Column | Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm) | Offers alternative selectivity for aromatic compounds. qub.ac.uk |
| Ionization | Electrospray Ionization (ESI), Positive Mode | The amino group is readily protonated, making positive mode ESI highly efficient. |
| MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity for quantification. mdpi.com |
| Hypothetical MRM Transition | Precursor Ion (Q1): m/z 169.1 | [M+H]⁺ for C8H12N2O2 |
| Product Ion (Q3): e.g., m/z 152.1 | Loss of NH3 (ammonia) from the amide |
Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization protocol described in section 8.2, GC-MS can be used for both quantification and identification. The GC separates the derivatized analyte, which is then ionized in the MS, typically by electron impact (EI). nih.gov EI creates a predictable and reproducible fragmentation pattern, or "mass spectrum," which serves as a chemical fingerprint for the compound. This spectrum can be compared to a library of known spectra for positive identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, where the instrument is set to detect only a few characteristic ions of the analyte, greatly increasing sensitivity compared to a full scan. nih.gov
Future Research Directions and Emerging Challenges in 2 Amino 4,5 Dimethylfuran 3 Carboxamide Chemistry
Development of Novel and Sustainable Synthetic Approaches with Reduced Environmental Impact
The future synthesis of 2-Amino-4,5-dimethylfuran-3-carboxamide and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. Current synthetic routes to highly substituted furans often rely on multi-step processes that may involve harsh reagents and generate significant waste. The development of sustainable alternatives is a key challenge.
Future research should focus on:
Biocatalysis and Enzymatic Synthesis : Utilizing enzymes could offer highly selective and environmentally benign pathways to the furan (B31954) core and subsequent functional group manipulations. acs.org The resemblance of furan-based monomers to petroleum-derived platform chemicals like terephthalic acid makes them attractive targets for greener polymer science. acs.org
Renewable Starting Materials : Exploring synthetic routes that begin from biomass-derived platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220), would align with sustainability goals. rsc.org The chemical industry is gradually shifting from crude oil to biomass, making furan platform chemicals (FPCs) increasingly important. rsc.org
One-Pot and Multicomponent Reactions : Designing elegant one-pot syntheses or multicomponent reactions could significantly improve atom economy and reduce the number of purification steps required. semanticscholar.org
Alternative Energy Sources : The application of microwave irradiation or ultrasound-assisted synthesis could dramatically shorten reaction times and improve yields compared to conventional heating methods. nih.gov
| Synthesis Strategy | Potential Advantages | Key Challenges |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts. acs.org | Enzyme stability, substrate scope, cost. |
| Biomass Feedstocks | Use of renewable resources, reduced carbon footprint. rsc.org | Efficient conversion of biomass, purification of intermediates. |
| Multicomponent Reactions | Increased efficiency, reduced waste, molecular diversity. semanticscholar.org | Discovery of new reactions, optimization of conditions. |
| Ultrasonic Irradiation | Faster reaction rates, improved yields, energy efficiency. nih.gov | Scale-up feasibility, specialized equipment. |
Exploration of Undiscovered Chemical Transformations and Novel Reactivity Patterns
The reactivity of this compound is predicted to be rich and complex, owing to the interplay of its electron-donating amino group and the furan ring's inherent reactivity. While furan is aromatic, its resonance energy is significantly lower than that of benzene (B151609), allowing it to participate in reactions that involve dearomatization. acs.org
Key areas for future exploration include:
Cycloaddition Reactions : Furan can act as a diene in Diels-Alder reactions. acs.orgyoutube.com Investigating the cycloaddition behavior of this compound with various dienophiles could lead to the synthesis of complex polycyclic structures.
Electrophilic Substitution : The furan ring is susceptible to electrophilic attack, and the amino group is expected to direct substitution to specific positions. youtube.com A thorough investigation of its behavior in nitration, halogenation, and Friedel-Crafts reactions is warranted.
Metal-Catalyzed Cross-Coupling : The furan scaffold can be functionalized using modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents and the creation of libraries of novel compounds. nih.gov
Ring-Opening and Rearrangement Reactions : Under certain conditions, the furan ring can be opened or can undergo rearrangement to form other heterocyclic or carbocyclic systems, providing pathways to novel molecular architectures. acs.orgacs.org
Application of Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthetic protocols and discovering new transformations. Advanced spectroscopic techniques, particularly those that allow for in situ monitoring, are invaluable tools in this endeavor.
Future research would benefit from the application of:
In situ NMR Spectroscopy : This technique can provide real-time information on the concentrations of reactants, intermediates, and products, offering deep mechanistic insights. figshare.comfu-berlin.de Time-resolved NMR can elucidate reaction pathways and kinetics in complex reaction mixtures. figshare.com
In situ FT-IR and Raman Spectroscopy : Vibrational spectroscopy methods can monitor the formation and consumption of functional groups during a reaction, providing complementary data to NMR. fu-berlin.deacs.orgyoutube.com These techniques are particularly useful for studying reactions in continuous flow systems. acs.org
Advanced Mass Spectrometry : Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates, which are often present in very low concentrations. fu-berlin.de
| Spectroscopic Technique | Information Gained | Potential Application for the Compound |
| In situ NMR | Reaction kinetics, intermediate identification, structural elucidation. figshare.comfiveable.me | Monitoring multi-step syntheses and mechanistic studies of novel transformations. |
| In situ FT-IR/Raman | Functional group changes, catalyst stability. acs.orgyoutube.com | Real-time analysis of functional group interconversions. |
| Mass Spectrometry | Detection of transient species, high-resolution mass data. fu-berlin.de | Identifying reactive intermediates in complex reaction pathways. |
Integration of Predictive Computational Modeling for Rational Design and Discovery
Computational chemistry offers a powerful and cost-effective way to predict the properties and reactivity of molecules before they are synthesized in the lab. For a relatively unexplored compound like this compound, computational modeling can guide experimental efforts.
Future computational studies could focus on:
Density Functional Theory (DFT) : DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties. ajchem-b.commdpi.com This can aid in the interpretation of experimental data and provide insights into the molecule's reactivity. DFT can also be used to study reaction mechanisms and predict the regioselectivity of reactions. mdpi.compku.edu.cn
Molecular Docking : If the compound is investigated for potential biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) : By creating a library of virtual derivatives and calculating their properties, QSAR models can be developed to predict the activity of new compounds and guide the design of more potent analogues.
Expanding Non-Biological Research Applications in Emerging Fields
While many heterocyclic compounds are explored for their biological activity, there is growing interest in their application in materials science and other non-biological fields. The unique electronic properties of the furan ring make it an attractive building block for functional organic materials.
Potential emerging applications for this compound and its derivatives include:
Organic Electronics : Furan-based compounds are being investigated as sustainable alternatives to thiophene (B33073) in organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ntu.edu.sgntu.edu.sgacs.orgresearchgate.netbohrium.com The specific substituents on the furan ring can be tuned to modify the electronic properties of the resulting materials. researchgate.net
Polymer Science : As a bifunctional monomer, derivatives of this compound could be used to create novel bio-based polyesters and polyamides with unique properties. acs.org
Coordination Chemistry : The amino and carboxamide groups, along with the furan oxygen, could act as ligands for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis or gas storage.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-4,5-dimethylfuran-3-carboxamide?
The compound can be synthesized via modified condensation reactions using Vilsmeier–Haack–Arnold reagents, followed by deprotection of (dimethylamino)methylene groups to achieve high yields (up to 95%) . Alternatively, carbenoid-mediated [3+2] cycloaddition methods involving α-diazo compounds and enamines have been reported, yielding structurally diverse 2-aminofuran derivatives . Key steps include optimizing reaction conditions (e.g., sodium ethoxide as a base) and purification via column chromatography.
Q. What safety protocols are essential for handling this compound?
Based on GHS classifications, the compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Required precautions include:
Q. How should the compound be stored to maintain stability?
Store in a cool, dry environment (<25°C) away from ignition sources. Use airtight containers to prevent moisture absorption and degradation. Stability studies suggest avoiding prolonged exposure to light or oxidizing agents .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
Yield optimization involves:
- Reagent stoichiometry : Excess sodium ethoxide (2.5–3.0 eq.) improves condensation efficiency .
- Temperature control : Maintaining 60–80°C during cycloaddition reduces side-product formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd) enhance regioselectivity in furan ring formation .
Q. What analytical techniques confirm structural integrity and purity?
- NMR spectroscopy : H and C NMR (400–600 MHz) identify substituent positions (e.g., methyl groups at C4/C5) and carboxamide functionality .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for CHNO: 179.0821) .
- HPLC : Purity ≥98% is achievable using C18 reverse-phase columns (acetonitrile/water gradient) .
Q. What biological activities have been reported, and how are they measured?
Pilot studies in mouse peritoneal cells show dose-dependent inhibition of immune-activated nitric oxide (NO) production (IC = 2–36 μM). The 5-fluoro derivative exhibits the highest potency (IC = 2 μM), while hydroxylated analogs lack activity. Assays involve:
Q. How do structural modifications (e.g., substituents) impact bioactivity?
Substituents at the 5-position significantly modulate activity:
- Electron-withdrawing groups (e.g., -F) : Enhance NO inhibition by stabilizing charge interactions with target enzymes .
- Bulkier groups (e.g., -Ph) : Reduce solubility and membrane permeability, lowering efficacy . Quantitative structure-activity relationship (QSAR) models can predict optimal substituents for target engagement.
Q. How should researchers address contradictions in reported biological data?
Discrepancies may arise from assay variability (e.g., cell type, incubation time) or impurities. Mitigation strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
